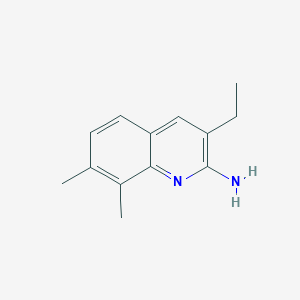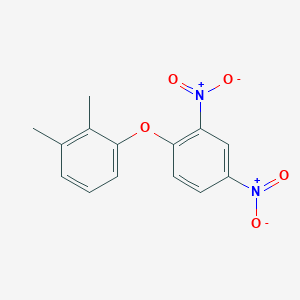
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a dimethylbenzene core
Métodos De Preparación
The synthesis of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate alcohol or phenol derivative under specific conditions. One common method involves reacting 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction yields the desired dinitrophenyl ether with high specificity.
Análisis De Reacciones Químicas
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of amine derivatives.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Industry: It is used in the production of plasticizers for propellants and other polymer-based materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation . The pathways involved in its action depend on the specific application and target molecules.
Comparación Con Compuestos Similares
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use in explosives and as a pesticide, 2,4-dinitrophenol has a similar nitro group arrangement but differs in its applications and toxicity.
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellants, this compound shares the dinitrophenoxy group but has different physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
3761-24-8 |
|---|---|
Fórmula molecular |
C14H12N2O5 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-13(10(9)2)21-14-7-6-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |
Clave InChI |
FMNQDRHTAPQIRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

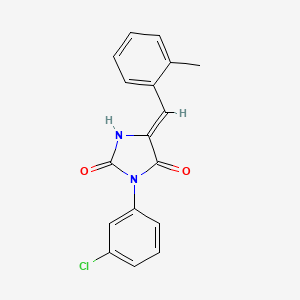
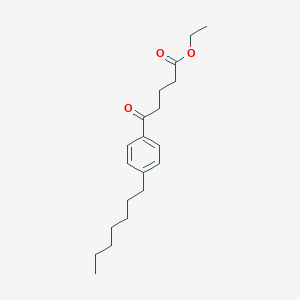

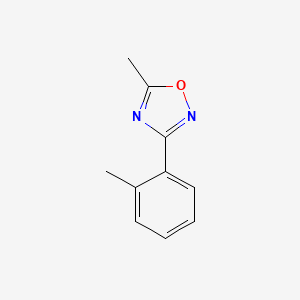
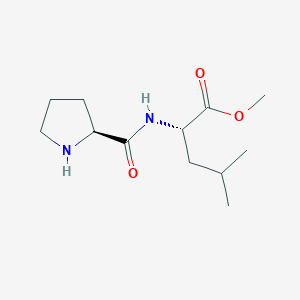
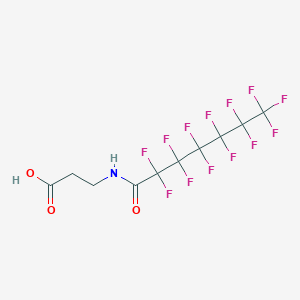
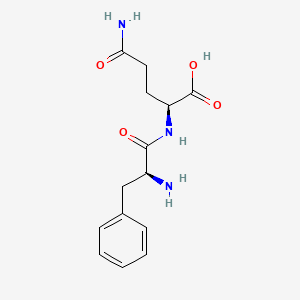

![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
